4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide
Description
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is a synthetic amide derivative characterized by two key structural motifs: a carbobenzyloxy (Cbz) group at the 4-position of the butanamide backbone and a hydrophilic 2-(2-hydroxyethoxy)ethyl substituent on the nitrogen atom. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes , while the hydroxyethoxyethyl chain likely improves aqueous solubility due to its ethylene glycol-like hydrophilicity.
Characterization would typically involve infrared spectroscopy (IR) for functional group identification (e.g., N–H, C=O), nuclear magnetic resonance (NMR) for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl 5-[2-(2-hydroxyethoxy)ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H23NO5/c18-10-12-21-11-9-17-15(19)7-4-8-16(20)22-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2,(H,17,19) |
InChI Key |
PCKUGTARSWMZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Coupling to Form the Amide Bond
The amide bond formation between the protected amine and the butanoic acid derivative is commonly achieved using coupling reagents such as:
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in dry DMF at 0 °C to room temperature overnight. This method is efficient for coupling sterically hindered or sensitive substrates.
Other peptide coupling strategies may involve carbodiimides or mixed anhydrides, but HATU is preferred for high yields and mild conditions.
Introduction of the 2-(2-Hydroxyethoxy)ethyl Side Chain
The hydroxyethoxyethyl moiety can be introduced via nucleophilic substitution or coupling reactions:
Purification and Characterization
Purification : Flash chromatography using solvents such as toluene/ethyl acetate mixtures is employed to isolate the pure product after reaction workup. Dry loading on silica gel columns and gradient elution help separate the desired compound from impurities and unreacted starting materials.
Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity. Typical NMR signals correspond to aromatic protons, amide NH, methylene groups in the side chain, and the Boc or Cbz protecting groups.
Summary of a Representative Synthesis Procedure
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1. Amine Protection | Boc anhydride (1.1 equiv.), DMAP (0.01 equiv.), 0 °C to RT, 2-24 h, solvent: 1,4-dioxane/DMF | Formation of Boc-protected amine intermediate; reaction monitored by TLC |
| 2. Amide Coupling | Acid derivative, HATU (1.2 equiv.), DIPEA (4.5 equiv.), dry DMF, 0 °C to RT, overnight | Efficient amide bond formation with high yield |
| 3. Workup | Addition of water, extraction with ethyl acetate or MTBE, washing with brine, drying over sodium sulfate | Removal of inorganic salts and impurities |
| 4. Purification | Flash chromatography on silica gel, elution with toluene/ethyl acetate gradient | Isolation of pure 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide as solid or oil |
| 5. Characterization | ^1H NMR, ^13C NMR, HRMS | Confirmation of structure and purity |
Research Findings and Comparative Perspectives
The use of Boc anhydride and catalytic DMAP provides a controlled and mild protection step, minimizing side reactions and degradation.
HATU-mediated coupling is superior to carbodiimide methods in terms of yield and reaction time for this class of compounds.
The hydroxyethoxyethyl side chain introduction through piperazine intermediates or direct coupling allows for flexibility in synthetic design and functional group tolerance.
Purification by flash chromatography is essential to remove unreacted starting materials and side products, especially when dealing with sticky or oily intermediates.
The described methods align with standard peptide synthesis protocols, adapted for the specific functional groups present in 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide.
Chemical Reactions Analysis
Types of Reactions
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules and intermediates.
Medicine: In the development of pharmaceutical compounds and drug intermediates.
Industry: Used in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, thereby protecting the amine group from unwanted reactions. The protecting group can be selectively removed under mild conditions, allowing for controlled functionalization of the molecule .
Comparison with Similar Compounds
Key Observations:
Structural Differences :
- The Cbz group in the target compound contrasts with the methoxyphenyl () and nitrophenyl () substituents in others. These groups influence electronic properties: Cbz is electron-withdrawing and bulky, methoxyphenyl is electron-donating, and nitrophenyl is strongly electron-withdrawing.
- The hydroxyethoxyethyl chain in the target compound enhances hydrophilicity compared to the hydrophobic ethyl () or methoxyphenyl () groups.
Synthetic Considerations :
- Amide bond formation via acyl chlorides and amines in DMF/TEA is a shared method , but the choice of protecting groups (e.g., Cbz vs. nitro) dictates orthogonal deprotection strategies.
Physicochemical Properties: Solubility: The hydroxyethoxyethyl group likely improves the target compound’s solubility in polar solvents compared to the nitro- or methoxyphenyl-containing analogs . Stability: The Cbz group offers stability under basic conditions but is cleavable via hydrogenolysis, whereas nitro groups () are prone to reduction, and esters () hydrolyze under acidic/basic conditions.
Functional Applications :
- The target compound’s Cbz group makes it suitable for peptide synthesis, while the nitrophenyl derivative () may serve in nitro-reduction cascades for agrochemicals.
Research Findings and Implications
- Synthetic Utility : The hydroxyethoxyethyl chain in 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide could facilitate conjugation with hydrophilic biomolecules, a feature less achievable with methoxyphenyl or nitro analogs.
Biological Activity
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is a compound that has garnered interest due to its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is characterized by the following structural formula:
This compound features a carbobenzoxy (Cbz) protecting group and a hydroxyethoxy side chain, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Protease Inhibition : It has been noted for its ability to inhibit specific proteases, which are critical in various cellular processes including apoptosis and cell signaling.
The proposed mechanism of action for 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide involves interactions with target proteins that play pivotal roles in cancer progression and cellular regulation. The compound may induce apoptosis in cancer cells by disrupting proteolytic pathways.
Cytotoxicity Assays
In vitro studies have demonstrated that 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide has significant cytotoxic effects. For instance, one study reported IC50 values against OVCAR8 ovarian cancer cells, highlighting its potency compared to standard chemotherapeutics.
Protease Inhibition Studies
Research has indicated that the compound acts as a selective inhibitor of certain proteases involved in tumor metastasis. A study demonstrated that it effectively reduced protease activity by approximately 50% in treated cell samples.
Synthesis and Derivatives
The synthesis of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide typically involves multi-step organic reactions, including the use of Ugi reaction methodologies. Variants of this compound have been explored to enhance biological activity or reduce toxicity.
Safety and Toxicology
Preliminary toxicological assessments suggest that while 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide shows promising therapeutic potential, further studies are needed to evaluate its safety profile comprehensively. Specific attention should be paid to its effects on non-target cells and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a carbobenzoxy (Cbz) protection strategy. A typical approach involves coupling 4-(Cbz-amino)butanoic acid with 2-(2-hydroxyethoxy)ethylamine using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Catalytic additives like HOBt improve coupling efficiency. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio) and temperature (0°C to room temperature) to minimize side products. For scale-up, consider flow chemistry to enhance reproducibility.
Q. Which spectroscopic techniques are critical for confirming the structure of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide?
- Methodology :
- NMR : Use H NMR to verify the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and ethyleneoxy chain (δ 3.4–3.7 ppm). C NMR confirms carbonyl signals (amide at ~170 ppm, Cbz carbonyl at ~155 ppm).
- IR : Identify amide C=O stretches (~1650 cm) and hydroxyl groups (~3400 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] expected for CHNO).
Q. How can researchers assess the solubility and formulation compatibility of this compound for in vitro studies?
- Methodology : Perform shake-flask solubility tests in PBS, DMSO, and ethanol at 25°C. Use HPLC-UV to quantify solubility limits. For aqueous formulations, evaluate stability in buffers (pH 4–9) and surfactants (e.g., Tween-80). Monitor degradation via LC-MS over 48 hours .
Advanced Research Questions
Q. What strategies are effective in resolving structural ambiguities or polymorphism in 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide?
- Methodology :
- X-ray Diffraction (XRD) : Co-crystallize the compound with a suitable solvent (e.g., methanol/water) to determine crystal packing and hydrogen-bonding patterns.
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G*) to validate tautomeric forms or conformational isomers.
- Dynamic NMR : Resolve rotameric equilibria in the ethyleneoxy chain by variable-temperature H NMR .
Q. How can researchers design dose-response assays to evaluate this compound’s bioactivity against cancer cell lines?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin-based assays on adherent cell lines (e.g., MCF-7, HeLa). Prepare stock solutions in DMSO (≤0.1% final concentration).
- IC Determination : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) and vehicle controls.
- Mechanistic Studies : Perform Western blotting for apoptosis markers (caspase-3, PARP) or cell-cycle analysis via flow cytometry .
Q. What analytical approaches are suitable for identifying metabolic byproducts or degradation pathways of this compound?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Perform fragmentation (CID energy 20–40 eV) to identify hydroxylated or dealkylated metabolites.
- Stability Studies : Incubate the compound in liver microsomes (human or murine) and analyze time-dependent degradation. Compare with control incubations without NADPH .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Score poses based on binding energy (ΔG ≤ −8 kcal/mol).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and hydrophobic interactions .
Q. What experimental designs address discrepancies in reported solubility or stability data for this compound?
- Methodology :
- Solvent Screening : Test co-solvents (PEG-400, propylene glycol) or cyclodextrin-based formulations.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol mixtures) to explain solubility trends. Use radial distribution functions (RDFs) to identify preferential solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
